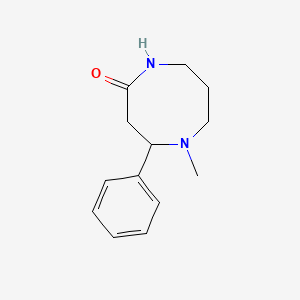
4-Quinolinecarboxylic acid, 6-methyl-2-(10H-phenothiazin-2-yl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinolinecarboxylic acid, 6-methyl-2-(10H-phenothiazin-2-yl)-, ethyl ester is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a phenothiazine moiety, and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarboxylic acid, 6-methyl-2-(10H-phenothiazin-2-yl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Phenothiazine Moiety: The phenothiazine moiety can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenothiazine derivative reacts with the quinoline intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
4-Quinolinecarboxylic acid, 6-methyl-2-(10H-phenothiazin-2-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinoline or phenothiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and phenothiazine derivatives.
科学研究应用
4-Quinolinecarboxylic acid, 6-methyl-2-(10H-phenothiazin-2-yl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Quinolinecarboxylic acid, 6-methyl-2-(10H-phenothiazin-2-yl)-, ethyl ester is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to alterations in cellular processes.
Pathways Involved: Potential pathways include inhibition of DNA synthesis, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial properties.
Phenothiazine Derivatives: Compounds like chlorpromazine and promethazine, which are used as antipsychotic and antihistamine agents.
Uniqueness
4-Quinolinecarboxylic acid, 6-methyl-2-(10H-phenothiazin-2-yl)-, ethyl ester is unique due to its combined quinoline and phenothiazine structure, which may confer distinct chemical and biological properties compared to other compounds in these classes.
属性
CAS 编号 |
64337-45-7 |
|---|---|
分子式 |
C25H20N2O2S |
分子量 |
412.5 g/mol |
IUPAC 名称 |
ethyl 6-methyl-2-(10H-phenothiazin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H20N2O2S/c1-3-29-25(28)18-14-21(26-19-10-8-15(2)12-17(18)19)16-9-11-24-22(13-16)27-20-6-4-5-7-23(20)30-24/h4-14,27H,3H2,1-2H3 |
InChI 键 |
JOKPZFRHCVPGNO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC4=C(C=C3)SC5=CC=CC=C5N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


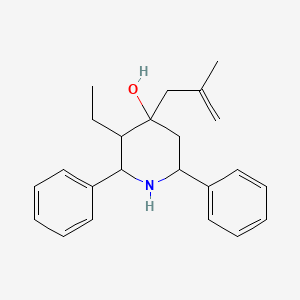
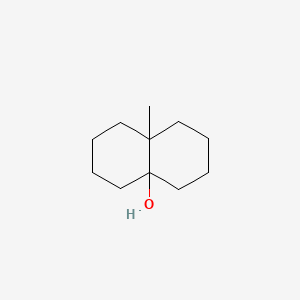
![N'-{4-[2-Hydroxy-2-(3-methoxyphenyl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14143727.png)
![7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid](/img/structure/B14143732.png)
![(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury](/img/structure/B14143734.png)
![4-(2-methylphenyl)-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143735.png)
![ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate](/img/structure/B14143740.png)
![3-chloro-1-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14143745.png)
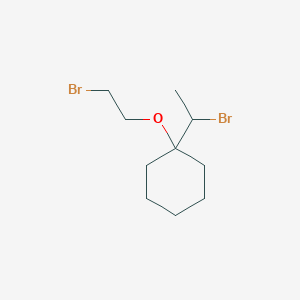
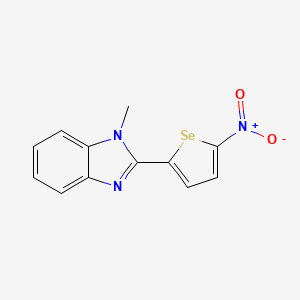
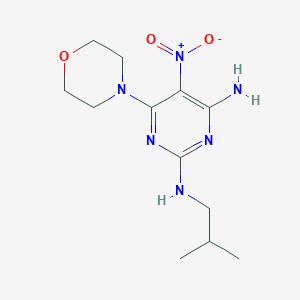
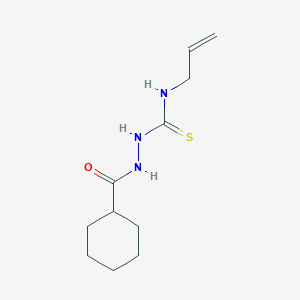
![N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14143787.png)
